1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline and an azetidin-1-ylmethanone group
Preparation Methods
The synthesis of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: This step involves the cyclization of appropriate precursors under acidic conditions.
Chemical Reactions Analysis
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like sodium hydroxide, and solvents such as dichloromethane
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to certain receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be compared with similar compounds such as:
Benzo[d][1,3]dioxole Derivatives: These compounds share the benzo[d][1,3]dioxole core but differ in their substituents, affecting their chemical properties and applications.
Fluoroquinolines: These compounds have similar quinoline structures but may lack the azetidin-1-ylmethanone group, influencing their biological activity.
Properties
IUPAC Name |
[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c1-13-2-3-14-8-17(23)5-6-18(14)25(13)22(27)16-10-24(11-16)21(26)15-4-7-19-20(9-15)29-12-28-19/h4-9,13,16H,2-3,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVDUHNRSRQAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.